REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]([OH:11])=[O:10])=[CH:7][CH:8]=1.[C:12]1([CH:19]=[CH:18][C:16](O)=[CH:15][CH:14]=1)[OH:13].B(O)(O)O.S(=O)(=O)(O)O>O>[OH:13][C:12]1[CH:19]=[CH:18][C:16]([O:10][C:9](=[O:11])[C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:8][CH:7]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
912 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC(=CC1)C(=O)O
|
Name
|
|
Quantity
|
660 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
B(O)(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the crystals precipitating
|
Type
|
FILTRATION
|
Details
|
are filtered under suction
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
redried
|
Type
|
CUSTOM
|
Details
|
37, 1425 (1972) 156° C.
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C(C=C1)OC(C1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |